molecular formula C6H18O24P6 B124697 Phytic acid CAS No. 83-86-3

Phytic acid

Cat. No. B124697
Key on ui cas rn: 83-86-3
M. Wt: 660.04 g/mol
InChI Key: IMQLKJBTEOYOSI-UHFFFAOYSA-N
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Patent
US07009067B2

Procedure details

The new chemical compound is produced by: (1) slowly adding 0.33 kg of calcium carbonate in increments of 0.1 kg to 0.87 kg of phytic acid liquid; (2) heating and refluxing for one hour at 90 degrees Celsius; (3) separating the two solids by filtration; (4) gathering the white solid, which is calcium phytate; (5) dissolving 1 kg of calcium phytate into 2.0 liters of water; (6) heating to 89 degrees Celsius for 10–15 minutes until calcium phytate is dissolved in solution; (7) adding and stirring 0.90 kg of citric acid to solution until dissolved in solution; (8) removing heat source and setting solution in a refrigerated environment at a temperature of 5–10 degrees Celsius allowing crystallization for approximately 6 to 8 hours or until crystallization has ceased; (9) allowing the mixture to dry out at room temperature (75 degrees Celsius) until no liquid is visible, and (10) spreading crystals into a drying pan for approximately 24 hours at a temperature of no more than 40 degrees Celsius yielding approximately 1.2 kg of hexa-citrated phytate.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.33 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ca+2].[C@@H:6]1([O:37][P:38]([OH:41])([OH:40])=[O:39])[C@@H:11]([O:12][P:13]([OH:16])([OH:15])=[O:14])[C@H:10]([O:17][P:18]([OH:21])([OH:20])=[O:19])[C@@H:9]([O:22][P:23]([OH:26])([OH:25])=[O:24])[C@@H:8]([O:27][P:28]([OH:31])([OH:30])=[O:29])[C@H:7]1[O:32][P:33]([OH:36])([OH:35])=[O:34]>>[CH:8]1([O:27][P:28]([OH:31])([OH:30])=[O:29])[CH:9]([O:22][P:23]([OH:25])([OH:26])=[O:24])[CH:10]([O:17][P:18]([OH:20])([OH:21])=[O:19])[CH:11]([O:12][P:13]([OH:16])([OH:15])=[O:14])[CH:6]([O:37][P:38]([OH:41])([OH:40])=[O:39])[CH:7]1[O:32][P:33]([OH:35])([OH:36])=[O:34] |f:0.1|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.33 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Step Three
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring 0.90 kg of citric acid to solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing for one hour at 90 degrees Celsius
Duration
1 h
CUSTOM
Type
CUSTOM
Details
(3) separating the two solids
FILTRATION
Type
FILTRATION
Details
by filtration
DISSOLUTION
Type
DISSOLUTION
Details
(5) dissolving 1 kg of calcium phytate into 2.0 liters of water
TEMPERATURE
Type
TEMPERATURE
Details
(6) heating to 89 degrees Celsius for 10–15 minutes until calcium phytate
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in solution
ADDITION
Type
ADDITION
Details
(7) adding
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved in solution
CUSTOM
Type
CUSTOM
Details
(8) removing
TEMPERATURE
Type
TEMPERATURE
Details
heat source
CUSTOM
Type
CUSTOM
Details
at a temperature of 5–10 degrees Celsius
CUSTOM
Type
CUSTOM
Details
crystallization for approximately 6 to 8 hours
Duration
7 (± 1) h
CUSTOM
Type
CUSTOM
Details
until crystallization
CUSTOM
Type
CUSTOM
Details
to dry out at room temperature (75 degrees Celsius) until no liquid
CUSTOM
Type
CUSTOM
Details
for approximately 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
at a temperature of no more than 40 degrees Celsius

Outcomes

Product
Name
Type
product
Smiles
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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